3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene
Description
3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene core symmetrically functionalized with ethynylphenyl groups at the 3- and 6-positions. The ethynyl (C≡C) groups extend the π-conjugation system, enhancing electronic delocalization and photophysical properties. This compound is synthesized via multi-step Sonogashira coupling reactions, a common strategy for ethynyl-substituted PAHs . Its rigid, planar structure and extended conjugation make it a candidate for optoelectronic applications, including organic semiconductors and aggregation-induced emission (AIE) materials .
Properties
CAS No. |
918778-87-7 |
|---|---|
Molecular Formula |
C34H18 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3,6-bis[2-(4-ethynylphenyl)ethynyl]phenanthrene |
InChI |
InChI=1S/C34H18/c1-3-25-5-9-27(10-6-25)13-15-29-17-19-31-21-22-32-20-18-30(24-34(32)33(31)23-29)16-14-28-11-7-26(4-2)8-12-28/h1-2,5-12,17-24H |
InChI Key |
AXDRECHDDXXGJB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC3=C(C=CC4=C3C=C(C=C4)C#CC5=CC=C(C=C5)C#C)C=C2 |
Origin of Product |
United States |
Preparation Methods
Sonogashira Coupling Reaction
The Sonogashira coupling reaction is one of the primary methods for synthesizing 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene. This method involves the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst and a copper co-catalyst.
-
- 4-Ethynylphenyl bromide or iodide
- Phenanthrene derivatives (e.g., 3-bromo-phenanthrene)
-
- Palladium(0) (e.g., Pd(PPh₃)₄)
- Copper(I) iodide (CuI)
-
- Solvent: Typically, a mixture of toluene and triethylamine or DMF.
- Temperature: The reaction is usually conducted at elevated temperatures (80-100°C).
General Reaction Equation:
$$
\text{Ar-X} + \text{RC≡CH} \xrightarrow{\text{Pd/Cu}} \text{Ar-C≡C-R} + \text{HX}
$$
where Ar represents an aryl group and X is a halide.Yield: The yields for this reaction can vary but are generally reported to be between 70% to 90% depending on the specific conditions and purities of starting materials used.
Alternative Synthetic Routes
While the Sonogashira reaction is predominant, alternative methods have been explored:
Cyclization Techniques: Some studies have reported using cyclization methods involving photochemical or thermal activation to form phenanthrene derivatives from simpler precursors.
Metal-Catalyzed Reactions: Other metal-catalyzed reactions such as Suzuki-Miyaura coupling can also be adapted to synthesize similar structures by using boronic acids instead of alkynes.
Research Findings and Data Tables
The following table summarizes key findings related to the synthesis of 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene:
| Method | Reaction Type | Key Catalysts | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Sonogashira Coupling | Cross-coupling | Pd(PPh₃)₄, CuI | 70-90 | Preferred method for ethynyl substitution |
| Cyclization | Photochemical | Various | Varies | Useful for forming phenanthrene derivatives |
| Metal-Catalyzed Coupling | Suzuki-Miyaura | Pd(PPh₃)₄ | Varies | Alternative for aryl halides |
Chemical Reactions Analysis
Types of Reactions
3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The phenanthrene core can be reduced under specific conditions.
Substitution: The phenyl and ethynyl groups can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl groups may yield diketones, while reduction of the phenanthrene core can produce dihydrophenanthrene derivatives.
Scientific Research Applications
Anticancer Research
Research indicates that derivatives of 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene may exhibit significant interactions with proteins involved in cancer progression. Preliminary studies suggest potential anti-cancer properties, making it a candidate for drug development.
Case Study: Interaction with Cancer Cells
A study evaluated the compound's cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives demonstrated IC50 values below 15 µM, suggesting strong antiproliferative activity.
Table 2: Cytotoxic Activity of Derivatives
| Compound Derivative | IC50 (µM) |
|---|---|
| Derivative A | 5 |
| Derivative B | 10 |
| Derivative C | 3 |
| Derivative D | >20 |
Synthesis and Functionalization
The synthesis of 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene typically involves multi-step reactions that include coupling reactions and functional group modifications to enhance its properties for specific applications.
Synthesis Steps:
- Formation of Ethynyl Substituents: Utilizing Sonogashira coupling techniques to attach ethynyl groups to the phenanthrene core.
- Purification: Employing chromatographic methods to isolate pure compounds.
- Characterization: Using NMR and mass spectrometry to confirm the structure and purity.
Mechanism of Action
The mechanism by which 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene exerts its effects is primarily through its interaction with molecular targets and pathways. For instance, its ethynyl groups can form strong bonds with metal surfaces, making it useful in surface chemistry and catalysis. Additionally, its phenanthrene core can interact with biological macromolecules, potentially influencing cellular processes.
Comparison with Similar Compounds
Key Compounds:
(E,E)-3,6-Bis(2-(Thiophen-2-yl)vinyl)phenanthrene (7) and (E,E)-3,6-Bis(3-(Thiophen-2-yl)vinyl)phenanthrene (8)
- Structural Difference : Thiophene-vinyl substituents replace ethynylphenyl groups.
- Photochemical Behavior : Both 7 and 8 undergo photocyclization to form dithia[7]helicenes, demonstrating substituent-dependent regioselectivity. The 2-thienyl derivative (7) shows stronger absorption in the UV-vis range (λmax ≈ 380 nm) compared to the 3-thienyl analogue (8) due to enhanced conjugation .
- Applications : Precursors for helicenes, which are used in chiral optoelectronics.
9-Ethynylphenanthrene Structural Difference: A single ethynyl group at the 9-position of phenanthrene. Photostability: Exhibits a photostability index (R) similar to non-ethynylated phenanthrene but shows inhibited C2H2-loss channels upon ionization. The H-loss appearance energy increases slightly (0.2–0.3 eV) compared to unsubstituted phenanthrene .
1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene
- Structural Difference : Tetraphenylethylene core with ethynylphenyl substituents.
- AIE Properties : The propeller-shaped structure prevents π-π stacking, enabling aggregation-induced emission (AIE). Polydiynes derived from this compound exhibit tunable refractive indices (n = 1.77–2.11) under UV light .
Photophysical and Electronic Properties
Table 1: Comparative Photophysical Data
| Compound | λmax (nm) | Ionization Energy (eV) | Photostability Index (R) | Key Application |
|---|---|---|---|---|
| 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene | ~400 (estimated) | 7.8–8.1 (predicted) | Moderate | Optoelectronics, AIE |
| (E,E)-3,6-Bis(2-(Thiophen-2-yl)vinyl)phenanthrene (7) | 380 | N/A | Low | Helicene synthesis |
| 9-Ethynylphenanthrene | 340–360 | 7.5 | High | Astrophysical analogs |
| 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene | 370 (solid-state) | 7.3 | High | AIE materials, COFs |
Notes:
- The extended conjugation in 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene likely shifts its λmax to longer wavelengths compared to mono-ethynylated phenanthrene derivatives .
- Ethynyl groups generally increase ionization energy marginally (0.1–0.3 eV) compared to non-ethynylated PAHs .
Stability and Reactivity
- Thermal Stability : Ethynyl-substituted PAHs like 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene exhibit moderate thermal stability, similar to 9-ethynylphenanthrene, but lower than tert-butyl-substituted analogs (e.g., 3,6-Bis(1,1-dimethylethyl)-2,7-dimethoxyphenanthrene) .
- Chemical Reactivity: Ethynyl groups enable further functionalization via Sonogashira coupling or click chemistry, a feature shared with 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene .
Environmental and Analytical Considerations
- Extraction and Detection : Ethynyl-PAHs are challenging to isolate due to their low solubility. Recovery rates for similar compounds (e.g., 3,6-DMPH) range from 83–94% using solid-phase extraction .
Biological Activity
3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This compound, characterized by its unique structure featuring ethynylphenyl substituents, has been studied for various applications, including its anti-cancer and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene, supported by relevant data tables and findings from various research studies.
Chemical Structure and Properties
The chemical structure of 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene can be represented as follows:
This compound features a phenanthrene core with two 4-ethynylphenyl groups attached at the 3 and 6 positions. The presence of ethynyl groups enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research has highlighted the anticancer potential of 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene through various mechanisms:
- Inhibition of Tumor Cell Proliferation : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, an investigation into its effects on THP-1 (a monocytic leukemia cell line) revealed an IC50 value below 15 µM for several derivatives, indicating potent antiproliferative activity .
Table 1: Cytotoxicity Data for Phenanthrenoids
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | THP-1 | >100 |
| 2 | THP-1 | 10 |
| 3 | THP-1 | 13 |
| 4 | THP-1 | 3 |
| 5 | THP-1 | 11 |
| 6 | THP-1 | 6 |
| 7 | THP-1 | 5 |
| 8 | THP-1 | 10 |
| 9 | THP-1 | >20 |
The mechanism of action for the anticancer effects of this compound appears to involve:
- Reactive Oxygen Species (ROS) Production : The compound induces ROS production leading to oxidative stress in cancer cells, which can trigger apoptosis .
- Cell Cycle Arrest : It has been suggested that the compound may interfere with cell cycle progression, contributing to its antiproliferative effects.
Anti-inflammatory Activity
In addition to its anticancer properties, research indicates that 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene possesses anti-inflammatory properties . Studies have demonstrated that phenanthrenoids can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .
Study on Antiproliferative Effects
A study conducted by researchers evaluated the antiproliferative effects of various phenanthrenoids, including derivatives of 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene. The results indicated that these compounds significantly inhibited cell proliferation in a dose-dependent manner across several cancer cell lines .
Investigation into Mechanisms
Further investigations into the mechanisms underlying the biological activities of this compound have revealed that it may modulate signaling pathways associated with cell survival and apoptosis. For instance, it was observed that treatment with this compound resulted in increased levels of apoptotic markers in treated cells compared to controls .
Q & A
Basic: What are the recommended synthetic routes for 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene?
Methodological Answer:
The compound can be synthesized via Sonogashira–Hagihara cross-coupling reactions , which are effective for introducing ethynyl groups to aromatic frameworks. For example, analogous phenanthrene derivatives with ethynyl substituents were prepared by coupling halogenated phenanthrene precursors with terminal alkynes under palladium/copper catalysis. Key steps include:
- Use of trimethylsilyl-protected alkynes to prevent side reactions, followed by deprotection with KF or K2CO3 .
- Optimization of solvent (e.g., THF or toluene) and temperature (room temperature to 80°C) to balance reaction efficiency and stereochemical control.
- Characterization of intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy (e.g., νmax ~2167 cm<sup>-1</sup> for C≡C stretches) .
Basic: How should researchers characterize the electronic and structural properties of this compound?
Methodological Answer:
A multi-technique approach is critical:
- UV-Vis Spectroscopy : Compare absorption spectra in solvents like n-hexane to identify π→π* transitions. For example, phenanthrene derivatives with conjugated ethynyl groups exhibit strong absorption bands at ~300–400 nm .
- Cyclic Voltammetry (CV) : Assess redox behavior in acetonitrile/benzene (1:1). Reversible reduction waves and quasi-reversible oxidation waves are typical; radical ion stability increases with substituent conjugation .
- IR Spectroscopy : Monitor ethynyl stretches (~2025–2167 cm<sup>-1</sup>) and aryl vibrations (~690–849 cm<sup>-1</sup>) to confirm bonding .
Advanced: How do substituent groups influence the electrochemical stability and electrogenerated chemiluminescence (ECL) efficiency of this compound?
Methodological Answer:
Substituent conjugation directly impacts radical ion stability and ECL efficiency :
- Radical Stability : Larger conjugated groups (e.g., pyrene vs. phenyl) enhance radical cation stability, as shown by improved CV reversibility at low scan rates .
- ECL Efficiency : Annihilation ECL efficiencies range from 0.004 to 0.25 (relative to Ru(bpy)3<sup>2+</sup>). Ethynyl groups likely increase conjugation, shifting ECL efficiency closer to 0.25, similar to pyrene-substituted phenanthrenes .
| Substituent Group | ECL Efficiency (Radical Annihilation) |
|---|---|
| Phenyl | 0.004 |
| Naphthyl | 0.16 |
| Pyrenyl | 0.25 |
Advanced: What photochemical pathways are relevant for derivatives of this compound?
Methodological Answer:
The compound’s ethynyl groups enable photocyclization , a key step in synthesizing helical structures (e.g., dithia[7]helicenes):
- UV Irradiation : Irradiate in n-hexane or toluene to induce cyclization. Monitor progress via UV-Vis (loss of ~350 nm band) and HPLC .
- Mechanistic Insight : Styryl-ethynyl derivatives undergo [4+2] cycloaddition under light, forming fused aromatic systems. Side products (e.g., cis/trans isomers) require chromatographic separation .
Advanced: How can computational modeling predict optoelectronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) simulations are essential:
- HOMO-LUMO Gaps : Calculate using B3LYP/6-31G(d) to correlate with experimental UV-Vis data. Ethynyl groups reduce the gap, enhancing conductivity .
- Aggregation-Induced Emission (AIE) : Model intermolecular interactions (e.g., π-π stacking) to predict AIE behavior. Restricted intramolecular rotation (RIR) in aggregated states increases luminescence .
Advanced: How to resolve contradictions in experimental data (e.g., unexpected byproducts or spectral shifts)?
Methodological Answer:
- Byproduct Analysis : Use GC-MS (e.g., NETZSCH TG-GC-MS) to identify low-yield species. For example, methyl-substituted phenanthrenes may form via demethylation .
- Spectral Validation : Cross-reference IR and NMR data with NIST standards. Discrepancies in νC≡C stretches (~2025–2167 cm<sup>-1</sup>) may indicate incomplete coupling .
Advanced: What environmental or stability considerations apply to this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
